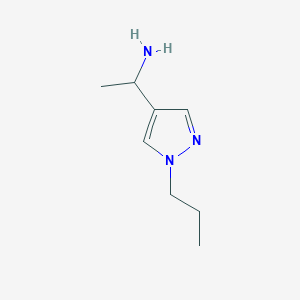

1-(1-propyl-1H-pyrazol-4-yl)ethanamine

Beschreibung

General Context of Pyrazole-Containing Compounds in Advanced Organic Chemistry

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural feature imparts a unique electronic distribution and reactivity to the ring system. The pyrazole (B372694) nucleus is a versatile scaffold in organic synthesis, allowing for a wide range of functionalization at its various positions. nih.govsemanticscholar.org

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov Modifications to the pyrazole ring and its substituents can be achieved through various organic reactions, including electrophilic substitution, N-alkylation, and metal-catalyzed cross-coupling reactions. These synthetic strategies have enabled the creation of a vast library of pyrazole-containing compounds with diverse chemical properties.

From a medicinal chemistry perspective, the pyrazole ring is considered a "privileged scaffold" due to its presence in numerous biologically active compounds. nih.govresearchgate.net Its ability to participate in hydrogen bonding and other non-covalent interactions allows for effective binding to biological targets. Notable examples of commercially successful drugs containing a pyrazole core include the anti-inflammatory agent celecoxib (B62257) and the anti-obesity drug rimonabant. nih.gov The broad spectrum of pharmacological activities associated with pyrazole derivatives underscores their significance in drug discovery and development. nih.govresearchgate.netsemanticscholar.orgglobalresearchonline.netneliti.com

Significance of Chiral Amine Motifs in Modern Synthetic Methodologies

Chiral amines are organic compounds that contain a stereogenic center at the nitrogen-bearing carbon atom. These molecules exist as enantiomers, which are non-superimposable mirror images of each other. The distinct three-dimensional arrangement of atoms in each enantiomer can lead to different biological activities, a phenomenon of critical importance in pharmacology.

In modern synthetic methodologies, chiral amines are invaluable as resolving agents, chiral auxiliaries, and catalysts in asymmetric synthesis. They are instrumental in the preparation of enantiomerically pure compounds, which is a crucial requirement for the development of safe and effective pharmaceuticals. The synthesis of chiral amines can be achieved through various methods, including the resolution of racemic mixtures, the use of chiral starting materials, and asymmetric synthesis.

The biological significance of chiral amines is profound. Many neurotransmitters, hormones, and alkaloids are chiral amines, and their interactions with biological receptors are highly stereospecific. This stereoselectivity is a key consideration in drug design, as one enantiomer of a chiral drug may exhibit the desired therapeutic effect while the other may be inactive or even produce adverse effects.

Structural Features and Nomenclature Considerations for 1-(1-propyl-1H-pyrazol-4-yl)ethanamine

The chemical structure of 1-(1-propyl-1H-pyrazol-4-yl)ethanamine is characterized by a pyrazole ring substituted at the N1 position with a propyl group and at the C4 position with a 1-aminoethyl group.

Nomenclature:

1-(1-propyl-1H-pyrazol-4-yl)ethanamine: This is the systematic IUPAC name.

"ethanamine" indicates the parent chain is a two-carbon amine.

"1-(...)" signifies that the substituent is attached to the first carbon of the ethanamine chain.

"1-propyl-1H-pyrazol-4-yl" describes the substituent itself:

"pyrazol" is the five-membered heterocyclic ring.

"1H" indicates the position of the hydrogen atom on the nitrogen in the parent pyrazole ring.

"1-propyl" specifies a propyl group attached to the nitrogen at position 1.

"4-yl" indicates that the pyrazole ring is attached to the ethanamine via its carbon at position 4.

Structural Features:

Pyrazole Core: The aromatic pyrazole ring provides a stable and planar core structure. The two nitrogen atoms influence the electron density and reactivity of the ring.

N-Propyl Group: The propyl group at the N1 position is a simple alkyl substituent that increases the lipophilicity of the molecule compared to an unsubstituted pyrazole.

Chiral Center: The carbon atom of the ethanamine side chain that is bonded to both the pyrazole ring and the amino group is a chiral center. This means that 1-(1-propyl-1H-pyrazol-4-yl)ethanamine can exist as a pair of enantiomers, (R)-1-(1-propyl-1H-pyrazol-4-yl)ethanamine and (S)-1-(1-propyl-1H-pyrazol-4-yl)ethanamine.

Amino Group: The primary amine group (-NH2) is a key functional group that can act as a base, a nucleophile, and a hydrogen bond donor.

| Feature | Description |

| Core Heterocycle | Pyrazole |

| N1-Substituent | Propyl |

| C4-Substituent | 1-Aminoethyl |

| Chirality | Chiral center at the α-carbon of the ethanamine side chain |

| Key Functional Group | Primary Amine |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(1-propylpyrazol-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-3-4-11-6-8(5-10-11)7(2)9/h5-7H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMSGYTVBJMBLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C=N1)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101262343 | |

| Record name | α-Methyl-1-propyl-1H-pyrazole-4-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101262343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006457-13-1 | |

| Record name | α-Methyl-1-propyl-1H-pyrazole-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006457-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Methyl-1-propyl-1H-pyrazole-4-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101262343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Investigations into the Chemical Reactivity and Transformation Pathways of 1 1 Propyl 1h Pyrazol 4 Yl Ethanamine

Oxidation Reactions of the Amine Functionality

The primary amine of the ethanamine side chain in 1-(1-propyl-1H-pyrazol-4-yl)ethanamine is a site susceptible to oxidation. While specific studies on this compound are not extensively documented, the oxidation of primary amines is a well-established area of organic synthesis. The outcomes of such reactions are highly dependent on the oxidizing agent employed and the reaction conditions.

One-electron oxidation of amines can lead to the formation of α-aminoalkyl radicals. nih.gov These radicals are versatile intermediates that can participate in a variety of subsequent reactions. nih.gov For instance, in the presence of suitable radical acceptors, C-C bond formation can occur. Further oxidation of the α-aminoalkyl radical can generate an iminium ion, which is a key intermediate in many synthetic transformations. The generation of α-aminoalkyl radicals can be achieved through photoredox catalysis, offering a controlled method for their formation and subsequent reactions. nih.gov

In the context of S-alkylglutathiones, one-electron oxidation has been shown to lead to the formation of an α-aminoalkyl radical cation. mdpi.comresearchgate.net This intermediate can undergo an unexpected intramolecular ring-closure reaction instead of the more common hydrolysis pathway that would lead to an aldehyde. mdpi.comresearchgate.net While this is a different molecular system, it highlights the potential for complex intramolecular reactions following the initial oxidation of an aminoalkyl side chain.

It is important to note that the pyrazole (B372694) ring itself can influence the oxidation process. The electron-donating or withdrawing nature of the pyrazole ring, which is affected by the N-propyl substituent, can modulate the ease of oxidation of the amine functionality.

Table 1: Potential Oxidation Reactions of the Amine Functionality

| Oxidizing Agent/Method | Potential Intermediate(s) | Potential Product(s) |

| Photoredox Catalysis | α-Aminoalkyl radical, Iminium ion | Products of C-C bond formation, Imines, Aldehydes (upon hydrolysis) |

| One-electron oxidants | α-Aminoalkyl radical cation | Products of intramolecular cyclization, Imines, Aldehydes |

Reduction Reactions of the Compound's Functional Groups

The reduction of 1-(1-propyl-1H-pyrazol-4-yl)ethanamine can target either the pyrazole ring or potentially other reducible functionalities if present. The aromatic pyrazole ring is generally resistant to reduction under mild conditions. However, more forceful reducing conditions can lead to the saturation of the ring, yielding pyrazolidine (B1218672) derivatives.

A more common and synthetically useful reduction reaction in the context of substituted pyrazoles is the reduction of a nitro group to an amino group. For instance, 4-nitropyrazoles can be readily reduced to 4-aminopyrazoles. researchgate.net This transformation is typically achieved using catalytic hydrogenation (e.g., with Pd/C and H₂) or with reducing agents like tin(II) chloride in hydrochloric acid. While the target compound already possesses an amino group, this reactivity is relevant for the synthesis of related aminopyrazole derivatives.

The ethanamine side chain itself is generally not susceptible to further reduction under standard conditions.

Table 2: Potential Reduction Reactions of Related Pyrazole Derivatives

| Substrate | Reducing Agent | Product |

| 4-Nitropyrazole derivative | H₂, Pd/C | 4-Aminopyrazole derivative |

| 4-Nitropyrazole derivative | SnCl₂, HCl | 4-Aminopyrazole derivative |

Nucleophilic and Electrophilic Substitution Reactions on the Pyrazole Ring and Amine Group

Electrophilic Substitution on the Pyrazole Ring:

The pyrazole ring is an electron-rich aromatic system and is known to undergo electrophilic substitution reactions. nih.gov The position of substitution is directed by the existing substituents. In the case of 1-(1-propyl-1H-pyrazol-4-yl)ethanamine, the C4 position is already substituted. Therefore, electrophilic attack would be expected to occur at the C3 or C5 positions. However, electrophilic attack at C4 is generally favored in pyrazoles due to the formation of a more stable intermediate. rrbdavc.orgquora.com

Common electrophilic substitution reactions for pyrazoles include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group. scribd.com

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group. scribd.com

Halogenation: Using halogens (e.g., Br₂, Cl₂) to introduce a halogen atom.

Vilsmeier-Haack Formylation: Using phosphorus oxychloride and dimethylformamide to introduce a formyl group. scribd.commdpi.com

The presence of the N-propyl group and the 4-ethanamine group will influence the reactivity and regioselectivity of these reactions. The N-alkyl group is generally considered to be electron-donating, which would activate the ring towards electrophilic attack. mdpi.com The ethanamine side chain, particularly the amine group, can be protonated under acidic conditions, which would make it electron-withdrawing and deactivate the ring.

Nucleophilic Substitution on the Pyrazole Ring:

Nucleophilic aromatic substitution on the pyrazole ring is generally difficult due to the electron-rich nature of the ring. encyclopedia.pub However, if the ring is substituted with strong electron-withdrawing groups, such as a nitro group or a halogen, nucleophilic substitution can occur. encyclopedia.pub For example, 5-chloropyrazoles can undergo nucleophilic substitution with primary alkylamines. encyclopedia.pub

Reactions of the Amine Group:

The primary amine of the ethanamine side chain is nucleophilic and can readily participate in a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. scirp.org

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts. scirp.org

Formation of Imines (Schiff Bases): Condensation with aldehydes or ketones. researchgate.netresearchgate.net

The pyrazolyl group will have an electronic effect on the nucleophilicity of the amine.

Table 3: Potential Substitution Reactions

| Reaction Type | Reagent(s) | Functional Group Targeted | Potential Product |

| Nitration | HNO₃, H₂SO₄ | Pyrazole Ring (C3 or C5) | Nitro-substituted derivative |

| Vilsmeier-Haack | POCl₃, DMF | Pyrazole Ring (C3 or C5) | Formyl-substituted derivative |

| Acylation | Acyl chloride | Amine Group | N-acylated derivative (Amide) |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Amine Group | N-alkylated derivative (Secondary Amine) |

Studies on Reaction Mechanisms and Intermediate Characterization in Synthetic Transformations

Detailed mechanistic studies on the reactions of 1-(1-propyl-1H-pyrazol-4-yl)ethanamine are scarce in the available literature. However, the mechanisms of the fundamental reactions discussed above are well-established in organic chemistry.

Electrophilic Aromatic Substitution: The mechanism proceeds through the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity of the reaction. For pyrazoles, attack at the C4 position generally leads to a more stable intermediate. rrbdavc.org

Nucleophilic Substitution on the Amine: These reactions typically follow standard SN2 or nucleophilic acyl substitution mechanisms. The lone pair of electrons on the nitrogen atom acts as the nucleophile.

Oxidation of the Amine: As mentioned earlier, one-electron oxidation leads to the formation of radical intermediates. The characterization of such transient species often requires specialized techniques like laser flash photolysis. researchgate.net The subsequent reactions of these intermediates can be complex and lead to a variety of products.

Further research, including computational studies and experimental intermediate trapping, would be necessary to fully elucidate the specific reaction mechanisms and characterize the intermediates involved in the transformations of 1-(1-propyl-1H-pyrazol-4-yl)ethanamine.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 1 Propyl 1h Pyrazol 4 Yl Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of a compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 1-(1-propyl-1H-pyrazol-4-yl)ethanamine, both ¹H (proton) and ¹³C NMR are critical for structural confirmation.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Based on the structure of 1-(1-propyl-1H-pyrazol-4-yl)ethanamine, a distinct pattern of signals is expected. The protons on the pyrazole (B372694) ring typically appear as singlets in the aromatic region. The protons of the propyl group (CH3, CH2, and N-CH2) and the ethanamine moiety (CH and CH3) would produce signals in the aliphatic region, with their multiplicity (singlet, doublet, triplet, quartet, etc.) determined by the number of adjacent protons, following the n+1 rule. For instance, the methyl group of the ethanamine side chain would likely appear as a doublet due to coupling with the single proton on the adjacent carbon.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Each unique carbon atom in 1-(1-propyl-1H-pyrazol-4-yl)ethanamine would correspond to a distinct signal. The carbons of the pyrazole ring would resonate in the aromatic region of the spectrum, while the aliphatic carbons of the propyl and ethanamine groups would appear at higher field (lower ppm values). The chemical shifts provide insight into the electronic environment of each carbon. In studies of similar pyrazole derivatives, ¹³C NMR has been essential for confirming the carbon framework of the synthesized molecules. researchgate.netmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1-(1-propyl-1H-pyrazol-4-yl)ethanamine

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Pyrazole-H (2 positions) | 7.0 - 8.5 | 110 - 140 |

| N-CH₂ (propyl) | 3.8 - 4.2 | 45 - 55 |

| CH₂ (propyl) | 1.6 - 2.0 | 20 - 30 |

| CH₃ (propyl) | 0.8 - 1.2 | 10 - 15 |

| CH (ethanamine) | 3.5 - 4.5 | 40 - 50 |

| CH₃ (ethanamine) | 1.2 - 1.6 | 20 - 25 |

| NH₂ | 1.5 - 3.5 (broad) | N/A |

Vibrational Spectroscopy Applications (e.g., FTIR) for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies corresponding to particular chemical bonds.

For 1-(1-propyl-1H-pyrazol-4-yl)ethanamine, the FTIR spectrum would exhibit characteristic absorption bands confirming its key structural features. The primary amine (-NH₂) group would be identified by two N-H stretching bands, typically in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aliphatic propyl and ethyl groups would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyrazole ring are expected in the 1450-1600 cm⁻¹ range. mdpi.com The C-N stretching vibrations would be found in the fingerprint region, typically between 1000 and 1350 cm⁻¹. Analysis of related pyrazole structures confirms the utility of FTIR in identifying these characteristic functional group vibrations. researchgate.netresearchgate.net

Table 2: Expected FTIR Absorption Bands for 1-(1-propyl-1H-pyrazol-4-yl)ethanamine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Pyrazole Ring | C=C / C=N Stretch | 1450 - 1600 |

| Amine | N-H Bend | 1590 - 1650 |

| Aliphatic C-H | C-H Bend | 1350 - 1470 |

| C-N | C-N Stretch | 1000 - 1350 |

Mass Spectrometry (e.g., ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental formula of a compound. Techniques like Electrospray Ionization (ESI) are "soft" ionization methods that typically yield the protonated molecular ion ([M+H]⁺), allowing for direct determination of the molecular mass. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the elemental formula of the molecule.

For 1-(1-propyl-1H-pyrazol-4-yl)ethanamine (molecular formula C₈H₁₅N₃), the monoisotopic mass is 153.1266 Da. In ESI-MS, the primary observed ion would be the [M+H]⁺ ion at m/z 154.1339. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 176.1158, may also be observed. uni.lu Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would involve breaking the molecular ion into smaller, characteristic fragments. Expected fragmentation pathways could include the loss of the amine group or cleavage at various points along the propyl chain, providing further structural confirmation.

Table 3: Predicted Mass Spectrometry Data for 1-(1-propyl-1H-pyrazol-4-yl)ethanamine

| Adduct/Fragment | Formula | Predicted m/z |

| [M+H]⁺ | C₈H₁₆N₃⁺ | 154.1339 |

| [M+Na]⁺ | C₈H₁₅N₃Na⁺ | 176.1158 |

| [M+K]⁺ | C₈H₁₅N₃K⁺ | 192.0898 |

Data derived from predicted values for the hydrochloride salt of the compound. uni.lu

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for 1-(1-propyl-1H-pyrazol-4-yl)ethanamine has not been reported, analysis of other pyrazole derivatives demonstrates the power of this method. mdpi.commdpi.com If a crystal structure were obtained, it would be expected to show hydrogen bonding interactions involving the primary amine group, which could link molecules into chains, sheets, or more complex three-dimensional networks. mdpi.comresearchgate.net The precise conformation of the propyl chain and the orientation of the ethanamine substituent relative to the pyrazole ring would be unambiguously determined.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a pure sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

For 1-(1-propyl-1H-pyrazol-4-yl)ethanamine, with the molecular formula C₈H₁₅N₃, the theoretical elemental composition can be calculated. This technique is routinely used to confirm the successful synthesis of pyrazole-containing compounds. researchgate.netmdpi.commdpi.com

Table 4: Elemental Composition of 1-(1-propyl-1H-pyrazol-4-yl)ethanamine (C₈H₁₅N₃)

| Element | Atomic Mass | Number of Atoms | Total Mass | Calculated % |

| Carbon (C) | 12.011 | 8 | 96.088 | 62.70% |

| Hydrogen (H) | 1.008 | 15 | 15.120 | 9.87% |

| Nitrogen (N) | 14.007 | 3 | 42.021 | 27.43% |

| Total | 153.229 | 100.00% |

Computational and Theoretical Investigations of 1 1 Propyl 1h Pyrazol 4 Yl Ethanamine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 1-(1-propyl-1H-pyrazol-4-yl)ethanamine. eurasianjournals.commodern-journals.com By solving approximations of the Schrödinger equation, DFT can determine various electronic properties, such as molecular orbital energies, electron density distribution, and electrostatic potential.

For pyrazole (B372694) derivatives, DFT studies have been instrumental in understanding their fundamental properties. modern-journals.comrsc.org The electronic and spectroscopic characteristics of several pyrazole derivatives have been investigated, showing a high correlation between theoretical and experimental data. researchgate.net

The electronic structure of 1-(1-propyl-1H-pyrazol-4-yl)ethanamine is characterized by the aromatic pyrazole ring and the electron-donating nature of the propyl and ethanamine substituents. The nitrogen atoms in the pyrazole ring, particularly the pyridine-type nitrogen, are regions of high electron density, making them susceptible to electrophilic attack. Conversely, the hydrogen on the pyrrole-type nitrogen is acidic, and in the presence of a strong base, deprotonation can occur, enhancing the nucleophilicity of the ring. researchgate.net

Key reactivity descriptors that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For many pyrazole derivatives, the HOMO-LUMO gap has been calculated to predict their reactivity, with trends often following the nature of the substituents on the pyrazole ring. rsc.org

The molecular electrostatic potential (MEP) map is another valuable output of DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. For pyrazole derivatives, the MEP typically shows negative potential (red and yellow regions) around the nitrogen atoms, indicating their role as hydrogen bond acceptors and sites for electrophilic attack. The amine group of the ethanamine substituent would also represent a region of negative potential.

Table 1: Representative DFT-Calculated Properties for a Structurally Similar Pyrazole Derivative

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.0 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar pyrazole derivatives.

Molecular Modeling Approaches for Conformational Analysis and Molecular Recognition Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. eurasianjournals.com For 1-(1-propyl-1H-pyrazol-4-yl)ethanamine, these approaches are crucial for understanding its three-dimensional structure, conformational flexibility, and interactions with other molecules.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org The propyl and ethanamine side chains of 1-(1-propyl-1H-pyrazol-4-yl)ethanamine introduce several rotatable bonds, leading to a variety of possible conformations. The relative energies of these conformers determine the molecule's preferred shape, which in turn influences its physical, chemical, and biological properties.

Molecular mechanics force fields are often employed for conformational analysis due to their computational efficiency. These force fields model the potential energy of a molecule as a function of its atomic coordinates, considering terms for bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic). By systematically rotating the flexible bonds and calculating the energy of the resulting structures, a potential energy surface can be mapped, and low-energy (stable) conformations can be identified. For the propyl group, staggered conformations are generally more stable than eclipsed ones. Similarly, the orientation of the ethanamine side chain relative to the pyrazole ring will be governed by steric and electronic factors.

Molecular recognition studies, often performed using molecular docking, investigate how a molecule like 1-(1-propyl-1H-pyrazol-4-yl)ethanamine might bind to a biological target, such as a protein or enzyme. nih.gov These studies are fundamental in drug discovery and design. researchgate.net The process involves predicting the preferred orientation and binding affinity of the ligand within the active site of the receptor. The conformational flexibility of the ligand is a critical factor in these simulations. The pyrazole core, with its ability to act as both a hydrogen bond donor and acceptor, along with the amine group of the ethanamine side chain, are key features for molecular recognition.

Reaction Mechanism Elucidation through Computational Studies

Computational studies, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions involving pyrazole derivatives. mdpi.com By calculating the energies of reactants, products, transition states, and intermediates, a detailed reaction pathway can be mapped out. This provides insights into the feasibility of a reaction, its kinetics, and the factors that control its outcome.

For the synthesis of pyrazoles, computational studies have been used to investigate various reaction pathways, such as the Knorr pyrazole synthesis. researchgate.net These studies can help to understand the regioselectivity of reactions, which is particularly important for substituted pyrazoles where different isomers can be formed.

In the context of 1-(1-propyl-1H-pyrazol-4-yl)ethanamine, computational studies could be used to investigate its synthesis. For example, the reaction of a suitably substituted precursor with hydrazine (B178648) could be modeled to understand the cyclization step that forms the pyrazole ring. The calculations could help to predict the most likely reaction pathway and the optimal conditions for the synthesis.

Furthermore, the reactivity of 1-(1-propyl-1H-pyrazol-4-yl)ethanamine in subsequent reactions could be explored. For instance, the nucleophilicity of the amine group could be studied to predict its reactivity in acylation or alkylation reactions. The potential for the pyrazole ring to participate in electrophilic substitution reactions could also be assessed by calculating the activation energies for different substitution patterns.

Theoretical Studies of Spectroscopic Properties

Theoretical calculations can accurately predict various spectroscopic properties of molecules, which is a powerful tool for the characterization and identification of compounds. rsc.org For pyrazole derivatives, DFT has been successfully used to calculate vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of a molecule. These frequencies correspond to the stretching and bending of chemical bonds. By comparing the calculated spectrum with the experimental one, the different absorption bands can be assigned to specific vibrational modes. For 1-(1-propyl-1H-pyrazol-4-yl)ethanamine, characteristic vibrational modes would include the N-H stretching of the amine group, C-H stretching of the alkyl groups and the pyrazole ring, and various ring stretching and bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These calculations provide valuable information about the electronic environment of each nucleus in the molecule. The predicted chemical shifts can be compared with experimental data to confirm the structure of the compound. For 1-(1-propyl-1H-pyrazol-4-yl)ethanamine, the calculations would predict distinct chemical shifts for the protons and carbons of the pyrazole ring, the propyl group, and the ethanamine side chain.

Table 2: Predicted Spectroscopic Data for a Hypothetical Pyrazole Derivative

| Spectroscopy | Predicted Value |

| IR (N-H stretch) | 3350 cm⁻¹ |

| ¹H NMR (pyrazole-H) | δ 7.5 ppm |

| ¹³C NMR (pyrazole-C) | δ 120 ppm |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar pyrazole derivatives.

In Silico Exploration of Molecular Interactions within Defined Chemical Systems

In silico methods are used to explore the interactions of molecules with their environment, which can range from a simple solvent to a complex biological system. nih.gov These studies are crucial for understanding the behavior of a compound in different chemical contexts.

For 1-(1-propyl-1H-pyrazol-4-yl)ethanamine, in silico studies can be used to investigate its interactions with solvent molecules. By performing molecular dynamics simulations in a box of water molecules, for example, the solvation structure and the hydrogen bonding patterns can be determined. This information is important for understanding the solubility and other physical properties of the compound.

In the context of medicinal chemistry, in silico methods are extensively used to study the interactions of pyrazole derivatives with biological targets. nih.govresearchgate.net As mentioned in section 5.2, molecular docking can predict the binding mode of a molecule in a protein's active site. Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the protein-ligand complex over time. MD simulations provide a dynamic picture of the interactions, revealing how the ligand and the protein adapt to each other and the role of specific interactions, such as hydrogen bonds and hydrophobic contacts, in binding. These simulations can also be used to calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores.

Structural Modification and Chemical Space Exploration of Pyrazolyl Ethanamine Scaffolds

Design Principles for Analogues and Derivatives with Modified Substituents

The design of analogues of 1-(1-propyl-1H-pyrazol-4-yl)ethanamine is guided by established medicinal chemistry principles, including structure-activity relationship (SAR) studies and bioisosteric replacement strategies. The goal is to systematically probe the impact of various structural modifications on the compound's biological activity, selectivity, and pharmacokinetic profile.

A primary focus of analogue design is the modification of substituents on both the pyrazole (B372694) ring and the ethanamine side chain. For the pyrazole core, SAR studies often involve varying the N1-substituent. While the propyl group is the defining feature of the parent compound, its length and branching can be altered to explore a homologous series (e.g., ethyl, butyl, isobutyl). This helps to determine the optimal lipophilicity and steric bulk at this position. Furthermore, the introduction of functional groups onto the alkyl chain, such as hydroxyl or amino groups, can modulate polarity and introduce new hydrogen bonding interactions.

Another key area for modification is the pyrazole ring itself, at positions 3 and 5. The introduction of small alkyl groups, halogens, or cyano groups can influence the electronic properties of the ring and its metabolic stability. Aryl or heteroaryl substituents at these positions can introduce potential π-π stacking interactions with biological targets.

The ethanamine side chain is also a prime target for modification. The methyl group can be replaced with larger alkyl groups to probe for steric tolerance in the binding pocket. The primary amine is a crucial interaction point and can be derivatized to secondary or tertiary amines, or converted to amides or sulfonamides to alter its hydrogen bonding capacity and basicity.

Bioisosteric replacement is a powerful strategy to fine-tune the properties of the lead compound. nih.govrsc.org For instance, the pyrazole ring itself could be replaced by other five-membered heterocycles like isoxazole (B147169) or thiazole (B1198619) to investigate the importance of the nitrogen atoms for activity. nih.gov Similarly, the ethanamine side chain could be replaced with bioisosteric groups that mimic its size and electronic properties but offer different metabolic profiles.

The following table summarizes key design principles for generating analogues of 1-(1-propyl-1H-pyrazol-4-yl)ethanamine.

| Molecular Scaffold | Position of Modification | Design Principle | Examples of Modifications | Potential Impact |

| Pyrazole Ring | N1-substituent | Vary alkyl chain length and branching | Ethyl, Isopropyl, Butyl, Cyclopropylmethyl | Modulate lipophilicity and steric interactions |

| Introduce polar functional groups | Hydroxypropyl, Aminopropyl | Enhance solubility, introduce new H-bonding | ||

| C3 and C5 positions | Introduce small electron-withdrawing/donating groups | Methyl, Chloro, Bromo, Cyano | Alter electronic properties and metabolic stability | |

| Introduce aryl or heteroaryl groups | Phenyl, Pyridyl, Thienyl | Explore π-stacking interactions, vector for further functionalization | ||

| Ethanamine Side Chain | α-methyl group | Vary alkyl substituent | Ethyl, Propyl | Probe steric limits of the binding pocket |

| Primary amine | Derivatization | N-methylation, N-acetylation, Sulfonamide formation | Modulate basicity, hydrogen bonding capacity, and cell permeability | |

| Overall Scaffold | Bioisosteric Replacement | Replace pyrazole core | Isoxazole, Thiazole, Triazole | Investigate importance of the pyrazole ring for activity, alter ADME properties |

| Replace ethanamine side chain | Amino alcohol, Amino ether | Mimic conformation and key interactions with improved metabolic stability |

Synthetic Strategies for Pyrazole Annulation with Diverse Moieties

The synthesis of a diverse library of 1-(1-propyl-1H-pyrazol-4-yl)ethanamine analogues relies on robust and versatile synthetic methodologies for the construction and functionalization of the pyrazole core. The classical approach to the pyrazole ring involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.gov For the synthesis of the parent scaffold, this would typically involve the reaction of a suitably substituted 1,3-dicarbonyl precursor with propylhydrazine (B1293729).

The introduction of the N1-propyl group is a key synthetic step. This is often achieved through the N-alkylation of a pre-formed pyrazole ring using a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in the presence of a base such as potassium carbonate or sodium hydride. The regioselectivity of N-alkylation can be an issue with unsymmetrically substituted pyrazoles, but for a 4-substituted pyrazole, alkylation typically occurs at the N1 position.

To introduce diversity at other positions of the pyrazole ring, several strategies can be employed. The Vilsmeier-Haack reaction, for example, can be used to introduce a formyl group at the 4-position of an N-substituted pyrazole. researchgate.net This formyl group then serves as a versatile handle for a variety of subsequent transformations, such as conversion to the ethanamine side chain via reductive amination.

For introducing substituents at the 3 and 5 positions, the choice of the initial 1,3-dicarbonyl component is crucial. By starting with appropriately substituted diketones, dinitriles, or cyanoacetates, a wide range of functional groups can be incorporated into the pyrazole ring from the outset.

Modern cross-coupling reactions provide powerful tools for the late-stage functionalization of the pyrazole core. For instance, a bromo- or iodo-substituted pyrazole can be subjected to Suzuki, Stille, or Sonogashira coupling reactions to introduce aryl, heteroaryl, or alkynyl moieties, respectively. This allows for the rapid generation of a diverse set of analogues from a common intermediate.

The following table outlines some of the key synthetic strategies for the construction and functionalization of the pyrazolyl ethanamine scaffold.

| Synthetic Transformation | Reagents and Conditions | Purpose |

| Pyrazole Ring Formation | 1,3-Dicarbonyl compound + Propylhydrazine | Construction of the 1-propyl-pyrazole core |

| N-Alkylation | Pyrazole + Propyl halide (e.g., PrBr) + Base (e.g., K2CO3) | Introduction of the N1-propyl group on a pre-formed pyrazole |

| Formylation (Vilsmeier-Haack) | Pyrazole + POCl3/DMF | Introduction of a formyl group at the C4 position |

| Reductive Amination | Pyrazolyl ketone/aldehyde + NH3/NH4OAc + Reducing agent (e.g., NaBH3CN) | Formation of the ethanamine side chain |

| Suzuki Coupling | Bromo/Iodo-pyrazole + Arylboronic acid + Pd catalyst | Introduction of aryl/heteroaryl groups |

| Sonogashira Coupling | Bromo/Iodo-pyrazole + Terminal alkyne + Pd/Cu catalyst | Introduction of alkynyl groups |

Stereochemical Control in the Synthesis of Chiral Ethanamine Analogs

The ethanamine side chain of 1-(1-propyl-1H-pyrazol-4-yl)ethanamine contains a stereocenter, and the biological activity of the two enantiomers can differ significantly. Therefore, the development of synthetic methods that allow for precise control over this stereocenter is of paramount importance. The two main strategies for achieving this are the use of chiral auxiliaries and asymmetric catalysis.

A highly effective method for the stereoselective synthesis of chiral pyrazolyl ethanamines involves the use of a chiral auxiliary, such as N-tert-butanesulfinamide. osi.lv In this approach, a pyrazolyl methyl ketone is condensed with either the (R)- or (S)-enantiomer of N-tert-butanesulfinamide to form a chiral N-tert-butanesulfinyl ketimine. Subsequent diastereoselective reduction of this imine, for example with a hydride reducing agent, affords the corresponding sulfinamide with high diastereoselectivity. The chiral auxiliary can then be readily cleaved under acidic conditions to yield the desired chiral primary amine. The choice of the enantiomer of the chiral auxiliary determines the absolute configuration of the final product.

Another powerful approach is the asymmetric reduction of a prochiral pyrazolyl ketone precursor. wikipedia.org This can be achieved using a variety of catalytic systems. For instance, transition metal catalysts, such as ruthenium(II) complexes bearing chiral ligands, can effectively catalyze the asymmetric transfer hydrogenation of ketones to produce chiral alcohols with high enantioselectivity. The resulting chiral alcohol can then be converted to the corresponding amine with retention of stereochemistry, for example, via a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection.

Alternatively, organocatalysts, such as chiral oxazaborolidines (CBS catalysts), can be used to catalyze the asymmetric reduction of ketones with borane. nih.govrsc.org This method is well-established for the enantioselective reduction of a wide range of ketones and can be applied to pyrazolyl ketones to generate the chiral alcohol precursors to the desired ethanamine analogs.

The following table summarizes key methods for achieving stereochemical control in the synthesis of chiral 1-(1-propyl-1H-pyrazol-4-yl)ethanamine analogs.

| Method | Key Reagents/Catalysts | Description |

| Chiral Auxiliary | (R)- or (S)-N-tert-butanesulfinamide, reducing agent (e.g., L-Selectride®) | Condensation of a pyrazolyl ketone with the chiral auxiliary to form a chiral imine, followed by diastereoselective reduction and removal of the auxiliary. |

| Asymmetric Transfer Hydrogenation | Ru(II) complex with a chiral ligand (e.g., a chiral diamine or amino alcohol), hydrogen donor (e.g., isopropanol) | Catalytic reduction of a pyrazolyl ketone to a chiral alcohol with high enantioselectivity. The alcohol is then converted to the amine. |

| Asymmetric Catalytic Reduction | Chiral oxazaborolidine (CBS) catalyst, Borane (BH3) | Catalytic reduction of a pyrazolyl ketone to a chiral alcohol using a chiral Lewis acid catalyst to direct the stereochemical outcome. |

Emerging Research Directions and Future Perspectives in Pyrazolyl Ethanamine Chemistry

Development of Green Chemistry Approaches in Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of pyrazole (B372694) derivatives, including pyrazolyl ethanamines, to minimize environmental impact and enhance safety. tandfonline.combenthamdirect.com Traditional synthetic methods often rely on harsh reaction conditions, toxic solvents, and hazardous reagents, which present significant challenges for sustainable chemical production. eurekaselect.com To address these issues, researchers are exploring a variety of environmentally benign strategies.

One promising approach is the use of solvent-free reaction conditions. tandfonline.com By eliminating organic solvents, these methods reduce waste, lower costs, and simplify purification processes. tandfonline.com For instance, reactions conducted under solvent-free conditions, sometimes with the aid of a commercially available organic ionic salt like tetrabutylammonium (B224687) bromide, have shown to produce pyrazole derivatives in good yields. tandfonline.com Another green technique is the utilization of alternative energy sources such as microwave irradiation and ultrasonic assistance. eurekaselect.comresearchgate.net These methods can significantly shorten reaction times, increase product yields, and reduce energy consumption compared to conventional heating. researchgate.net

The use of water as a green solvent is also gaining traction in pyrazole synthesis. researchgate.net Multicomponent reactions performed in aqueous media are highly valued for their environmental benefits and efficiency. researchgate.net Furthermore, the development of catalyst-free synthetic methods represents a significant advancement in green pyrazole chemistry. mdpi.com These approaches not only simplify the reaction setup but also avoid the environmental and economic issues associated with catalyst use and removal. mdpi.com

Recent research has highlighted several specific green synthetic protocols for pyrazole derivatives:

Solvent-free synthesis: Grinding techniques and reactions at room temperature without any solvent have been successfully employed. researchgate.net

Microwave and ultrasonic-assisted synthesis: These techniques have been shown to be effective for the one-pot synthesis of pyrazoles using heterogeneous catalysts. researchgate.net

Use of green catalysts: Environmentally friendly catalysts, such as sodium ascorbate (B8700270) and magnetic nano-catalysts, have been utilized to promote pyrazole synthesis with high efficiency and recyclability. eurekaselect.comresearchgate.net

Table 1: Comparison of Green Synthesis Methodologies for Pyrazole Derivatives

| Methodology | Key Advantages | Representative Examples |

| Solvent-Free Reactions | Reduced waste, cost-effective, simplified work-up. tandfonline.com | Grinding synthesis of pyrazole chalcones, TBAB-catalyzed synthesis of functionalized pyrazoles. tandfonline.comresearchgate.net |

| Microwave/Ultrasonic Assistance | Shorter reaction times, higher yields, energy efficiency. eurekaselect.comresearchgate.net | One-pot synthesis using heterogeneous nickel-based catalysts, synthesis of pyrano[2,3-c]pyrazoles. researchgate.net |

| Aqueous Media | Environmentally benign, readily available solvent. researchgate.net | Multicomponent condensation reactions for pyrano[2,3-c]pyrazole derivatives. researchgate.net |

| Green Catalysts | Recyclable, non-toxic, high efficiency. eurekaselect.com | Sodium ascorbate for polysubstituted pyrazoles, magnetic nano-[CoFe2O4] catalyst. eurekaselect.comresearchgate.net |

| Catalyst-Free Synthesis | Simplified procedure, avoids catalyst-related issues. mdpi.com | Condensation reactions for mono- and bis-pyrazole derivatives. mdpi.com |

Advancements in Catalytic Methods for Enhanced Efficiency and Selectivity

Catalysis plays a pivotal role in modern organic synthesis, and the development of novel catalytic systems for pyrazole synthesis is a major area of research. The goal is to enhance reaction efficiency, improve selectivity (including regioselectivity and enantioselectivity), and broaden the scope of accessible pyrazolyl ethanamine derivatives.

Recent advancements have seen the use of a wide range of catalysts, from simple inorganic salts to complex organometallic compounds and nanocatalysts. researchgate.net For example, nano-ZnO has been demonstrated as an efficient catalyst for a green protocol in the synthesis of 1,3,5-substituted pyrazoles, offering excellent yields and short reaction times. nih.gov Similarly, heterogeneous nickel-based catalysts have been employed for the one-pot synthesis of pyrazoles at room temperature. researchgate.net The use of heterogeneous catalysts is particularly advantageous as they can be easily recovered and reused, aligning with the principles of green chemistry. researchgate.net

A significant focus in this area is the development of enantioselective catalytic methods to produce chiral pyrazolyl ethanamines. Chiral amines are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules. dntb.gov.uanih.gov Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrazole derivatives. For instance, cinchona alkaloid-derived primary amines have been used to catalyze the enantioselective 1,4-addition of pyrazolin-5-ones to α,β-unsaturated ketones, yielding products with high enantioselectivities. nih.gov Similarly, chiral squaramide catalysts have been successfully employed in the enantioselective Michael addition of pyrazolin-5-ones to 3-nitro-2H-chromenes. nih.gov

Transition metal catalysis also continues to be a fruitful area of research. Iridium-catalyzed enantioselective intramolecular allylic substitution reactions have been developed for the synthesis of chiral pyrazolines. rsc.org Palladium and copper catalysts have been utilized for coupling reactions to introduce various substituents onto the pyrazole ring. nih.gov

Table 2: Overview of Advanced Catalytic Methods in Pyrazole Synthesis

| Catalyst Type | Reaction Type | Key Features |

| Nanocatalysts | Condensation | High efficiency, recyclability, mild reaction conditions. researchgate.netnih.gov |

| Heterogeneous Catalysts | Condensation | Easy recovery and reuse, environmentally friendly. researchgate.net |

| Organocatalysts | Enantioselective Michael Addition | High enantioselectivity, metal-free conditions. nih.govnih.gov |

| Transition Metal Catalysts | Allylic Substitution, Coupling Reactions | Access to chiral compounds, broad substrate scope. rsc.orgnih.gov |

Integration of Computational Chemistry with Synthetic Methodologies for Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its integration with synthetic methodologies is revolutionizing the rational design of novel pyrazolyl ethanamine derivatives. eurasianjournals.comopenmedicinalchemistryjournal.com By employing computational techniques, researchers can predict the structural, electronic, and reactive properties of molecules before their synthesis, thereby saving time and resources. nih.gov

Density Functional Theory (DFT) is a particularly powerful quantum mechanical method used to study pyrazole derivatives. researchgate.nettandfonline.com DFT calculations can provide valuable insights into molecular geometry, vibrational frequencies, and electronic structure. researchgate.net This information is crucial for understanding the reactivity of different starting materials and for predicting the outcome of a chemical reaction. nih.gov For example, DFT studies have been used to elucidate the mechanism of catalytic reactions and to understand the role of the catalyst in promoting the desired transformation. acs.org

Molecular docking is another important computational tool that is widely used to predict the binding affinity and orientation of a ligand (such as a pyrazolyl ethanamine derivative) to a biological target, such as a protein or enzyme. researchgate.netnih.gov This information is invaluable for the rational design of new drugs with improved efficacy and selectivity. openmedicinalchemistryjournal.com By screening virtual libraries of compounds, researchers can identify promising candidates for synthesis and biological evaluation. researchgate.net

The synergy between computational chemistry and experimental synthesis is a key driver of innovation in the field. researchgate.net Theoretical calculations can guide the design of new synthetic targets and help to optimize reaction conditions. nih.gov Conversely, experimental results can be used to validate and refine computational models, leading to a deeper understanding of the underlying chemical principles. tandfonline.com This integrated approach allows for a more targeted and efficient discovery of new pyrazolyl ethanamines with desired properties. eurasianjournals.com

Table 3: Applications of Computational Chemistry in Pyrazole Synthesis and Design

| Computational Method | Application | Information Gained |

| Density Functional Theory (DFT) | Reaction mechanism studies, molecular property prediction. | Optimized geometry, electronic structure, reactivity indices, spectroscopic properties. nih.govresearchgate.netresearchgate.net |

| Molecular Docking | Virtual screening, binding mode analysis. | Ligand-receptor interactions, binding affinity, prediction of biological activity. researchgate.netnih.gov |

| Molecular Dynamics (MD) Simulations | Study of dynamic behavior of molecules. | Conformational changes, stability of ligand-receptor complexes. eurasianjournals.com |

Exploration of Pyrazolyl Ethanamines as Versatile Chemical Building Blocks

Pyrazolyl ethanamines are not only important for their own biological activities but also serve as versatile chemical building blocks for the synthesis of more complex molecules. scirp.org The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. nih.govtandfonline.com The ethanamine side chain provides a reactive handle that can be readily modified to introduce a wide range of functional groups and to construct larger molecular architectures.

The synthetic utility of pyrazolyl ethanamines stems from the reactivity of both the pyrazole ring and the amino group. The nitrogen atoms of the pyrazole ring can be alkylated or acylated, and the carbon atoms can undergo various substitution reactions. mdpi.com The primary amine of the ethanamine moiety can participate in a wide array of chemical transformations, including amide bond formation, reductive amination, and the formation of Schiff bases. nih.govmdpi.com

This versatility makes pyrazolyl ethanamines valuable starting materials for the synthesis of a diverse range of heterocyclic compounds. scirp.org For example, they can be used to construct fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are known to possess a variety of biological activities, including anticancer and enzyme inhibitory effects. nih.gov They can also be incorporated into larger molecules to modulate their physicochemical properties and biological activity.

The exploration of pyrazolyl ethanamines as building blocks is an active area of research, with new synthetic applications continually being discovered. Their ability to serve as a platform for the generation of molecular diversity makes them highly valuable in the quest for new drugs, agrochemicals, and functional materials. nih.govorientjchem.org

Q & A

Q. How does the biological activity of 1-(1-propyl-1H-pyrazol-4-yl)ethanamine compare to its triazole or indazole analogs?

- Methodological Answer : Pyrazole derivatives generally exhibit lower receptor affinity than triazoles (e.g., betazole, a histamine H₂ agonist) due to reduced hydrogen-bonding capacity. Indazole analogs (e.g., 1-benzyl-3-dimethylaminoindazole) show higher metabolic stability in hepatic microsome assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.